molecular formula C17H16N6O2 B2446913 1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide CAS No. 2034453-58-0

1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide

Cat. No.: B2446913
CAS No.: 2034453-58-0
M. Wt: 336.355
InChI Key: HMIXAHQGPJVMCM-UHFFFAOYSA-N
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Description

1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide is a complex organic compound with a highly intricate molecular structure. It falls under the category of heterocyclic compounds, featuring an indazole core conjugated with a pyrrole and oxadiazole moiety, which makes it a subject of interest in medicinal chemistry for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of 1-methyl-1H-indazole: : Starting from commercially available 1-methylindazole, it undergoes a series of nitration and reduction reactions.

  • Synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole: : This involves the cyclization of a precursor involving amidoxime and carboxylic acid.

  • Coupling Reaction: : Finally, the two intermediate compounds are coupled using reagents like EDCI/HOBt in an appropriate solvent such as DMF.

Industrial Production Methods

For industrial-scale production, the focus would be on optimizing the yield and purity:

  • Utilizing high-purity starting materials.

  • Employing automated synthesizers for precise control over reaction parameters.

  • Implementing purification techniques like recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically facilitated by agents like hydrogen peroxide or other peroxides.

  • Reduction: : Catalytic hydrogenation can reduce the compound under specific conditions.

  • Substitution: : Various electrophilic and nucleophilic substitution reactions are possible, given its heterocyclic nature.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Palladium on carbon, hydrazine.

  • Substitution: : Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

  • Oxidation Products: : Ketones or carboxylic acids.

  • Reduction Products: : Amines or alcohols.

  • Substitution Products: : Varied depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is a valuable building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology

In biological research, it can be used to study enzyme inhibition and receptor binding due to its potential bioactivity.

Medicine

Its medicinal applications could include the development of new pharmaceuticals targeting specific proteins or pathways.

Industry

In the industry, it can serve as an intermediate in the manufacture of specialized materials or chemicals.

Mechanism of Action

This compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors. It modulates the activity of these targets by either inhibiting or activating them. The exact pathways depend on the specific biological or chemical system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-indazole

  • 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole

  • N-((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide

Uniqueness

What sets this compound apart is the unique combination of indazole, pyrrole, and oxadiazole rings, which contribute to its distinct chemical and biological properties. This combination makes it a unique candidate for drug development and other scientific research applications.

Properties

IUPAC Name

1-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c1-22-9-5-8-13(22)16-19-14(25-21-16)10-18-17(24)15-11-6-3-4-7-12(11)23(2)20-15/h3-9H,10H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIXAHQGPJVMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NN(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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